molecular formula C7H11N3O B13322712 2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine

2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine

Cat. No.: B13322712
M. Wt: 153.18 g/mol
InChI Key: CXSKLDBZCDZSEA-UHFFFAOYSA-N
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Description

2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine is a heterocyclic compound that contains both a pyrimidine ring and an amine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the pyrimidine ring, a common motif in many biologically active molecules, makes it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine typically involves the reaction of pyrimidine derivatives with appropriate amine and methoxy reagents. One common method involves the nucleophilic substitution of a halogenated pyrimidine with a methoxyethylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pyrimidine ring can also interact with nucleic acids, potentially affecting DNA or RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the methoxy and amine groups on the pyrimidine ring can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-methoxy-2-pyrimidin-5-ylethanamine

InChI

InChI=1S/C7H11N3O/c1-11-7(2-8)6-3-9-5-10-4-6/h3-5,7H,2,8H2,1H3

InChI Key

CXSKLDBZCDZSEA-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=CN=CN=C1

Origin of Product

United States

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